molecular formula C19H17BrClN3O3 B4574773 3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4574773
M. Wt: 450.7 g/mol
InChI Key: VXRCLORIPTYVJG-UHFFFAOYSA-N
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Description

The compound 3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule that combines multiple functional groups and structures, making it a fascinating subject for scientific study. It is composed of pyrazole and bicycloheptene units, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps, typically beginning with the construction of the pyrazole ring. The bromination and chlorination of the benzyl group are crucial steps in the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine for coupling reactions.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and purity. Large-scale production would likely employ continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency. Optimization of reaction temperatures, pressures, and the use of high-purity reagents are essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: undergoes a variety of chemical reactions including:

  • Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be carried out using hydride donors such as sodium borohydride.

  • Substitution: : Common reagents include nucleophiles such as amines or alcohols under mild conditions.

Common Reagents and Conditions

The compound reacts with common organic reagents under specific conditions. For example, oxidation reactions often require acidic or basic environments, while substitution reactions can occur under neutral or slightly basic conditions.

Major Products

The major products of these reactions can vary. Oxidation might yield carboxylic acids or ketones, while reduction typically leads to alcohols. Substitution reactions can introduce new functional groups, adding further complexity to the molecule.

Scientific Research Applications

In Chemistry

This compound is utilized in synthetic organic chemistry for developing new reactions and studying mechanistic pathways. It serves as a model compound for investigating the behavior of bicyclic systems.

In Biology and Medicine

In biological research, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

In Industry

Industrially, it can be used as a precursor for more complex molecules. Its stability and reactivity make it suitable for use in manufacturing processes, where it might be a building block for advanced materials or pharmaceuticals.

Mechanism of Action

The compound's effects are primarily exerted through its interaction with specific enzymes or receptors in biological systems. The pyrazole ring and the bicycloheptene moiety provide sites for binding to biological targets, affecting pathways such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and bicycloheptene-containing molecules. These might include:

  • 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

What sets 3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is the combination of the pyrazole and bicycloheptene units This dual structure imparts unique chemical and biological properties that are not seen in compounds with only one of these moieties

Properties

IUPAC Name

3-[[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O3/c20-14-9-24(8-10-1-5-13(21)6-2-10)23-17(14)22-18(25)15-11-3-4-12(7-11)16(15)19(26)27/h1-6,9,11-12,15-16H,7-8H2,(H,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRCLORIPTYVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NN(C=C3Br)CC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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